5-Chloroperfluoropentanoyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electrochemical Systems for Selective Fluorination

Organofluorine compounds are pivotal in various fields, including materials, pharmaceuticals, and agrochemicals, due to their unique functional properties. Recent advances in electrochemical systems have highlighted the potential for selective fluorination of organic molecules, offering a green, sustainable approach without the need for hazardous reagents. Electrochemical partial fluorination has been explored to manufacture perfluoro-functional materials, focusing on achieving mono- and difluorinated products. This method could potentially be applied to or benefit from the properties of compounds like 5-chloroperfluoropentanoyl fluoride in synthesizing fluorinated materials or intermediates (Fuchigami & Inagi, 2020).

Biosynthesis of Organofluorine Molecules

The discovery of enzymes capable of catalyzing the formation of carbon-fluorine bonds opens new avenues in biotechnological applications for the synthesis of organofluorine compounds. The enzymatic reaction involving the conversion of fluoride ion and S-adenosylmethionine (SAM) to fluorinated molecules suggests a biological route to organofluorine chemistry, which could include the synthesis or modification of compounds like this compound (O'Hagan et al., 2002).

Nucleophilic Fluorination with Transition Metal Catalysis

Transition metal catalyzed transformations using fluorinating reagents represent a critical area in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The development of catalytic systems that facilitate the nucleophilic fluorination of various substrates, including potentially this compound, could significantly impact the synthesis of fluorinated compounds in a more efficient and selective manner (Hollingworth & Gouverneur, 2012).

Catalytic Hydrodefluorination of Fluorocarbons

The development of molecular iron(II) fluoride complexes demonstrates their potential use in catalytic applications, including C-F bond activation and fluorocarbon functionalization. This research could inform approaches to modify or utilize compounds like this compound in reactions that require the selective removal or transformation of fluorine atoms, offering a pathway to diversified fluorinated molecules (Vela et al., 2005).

Fluorine Chemistry in Material Science and Pharmaceuticals

The unique properties of fluorine have led to its widespread use in materials, pharmaceuticals, and other applications. Research into fluorine chemistry, including the synthesis and reactivity of fluorine-containing compounds like this compound, continues to provide valuable insights into developing new materials and drugs with enhanced properties (Gouverneur & Seppelt, 2015).

特性

IUPAC Name |

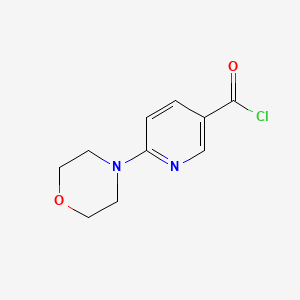

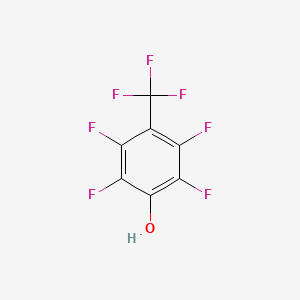

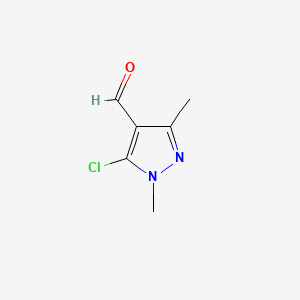

5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9O/c6-5(14,15)4(12,13)3(10,11)2(8,9)1(7)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJPXUQIZVYTEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

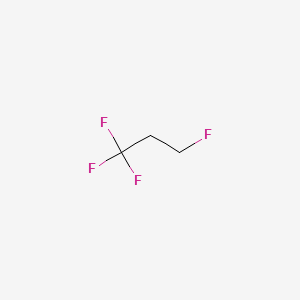

C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382109 |

Source

|

| Record name | 5-Chloroperfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261503-68-8 |

Source

|

| Record name | 5-Chloroperfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)